200-708-1

描述

氨苄青霉素钠是一种半合成的青霉素衍生物,属于氨基青霉素类抗生素。它被广泛用于治疗由革兰氏阳性菌和革兰氏阴性菌引起的各种细菌感染。 氨苄青霉素钠以其广谱抗菌活性而闻名,常用于临床环境中治疗呼吸道感染、泌尿道感染、脑膜炎、沙门氏菌病和心内膜炎 .

科学研究应用

氨苄青霉素钠广泛应用于各个领域的科学研究中:

作用机制

氨苄青霉素钠通过抑制细菌细胞壁合成发挥其杀菌作用。它与细菌细胞壁中存在的称为青霉素结合蛋白(PBP)的特定蛋白质结合。 这种结合抑制肽聚糖合成的最后一步转肽反应,导致细胞壁形成破坏,最终导致细菌细胞裂解 .

生化分析

Biochemical Properties

Ampicillin sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located in the bacterial cell wall. These PBPs are enzymes involved in the final stages of peptidoglycan synthesis, which is essential for bacterial cell wall integrity. By binding to PBPs, Ampicillin sodium inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell lysis .

Cellular Effects

Ampicillin sodium affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. This disruption of cell wall integrity also affects cell signaling pathways and gene expression, as the bacteria are unable to maintain their structural integrity. In mammalian cells, Ampicillin sodium can influence cellular metabolism by altering the composition of the gut microbiota, which can impact nutrient absorption and immune function .

Molecular Mechanism

The molecular mechanism of action of Ampicillin sodium involves binding to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining cell wall integrity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death. Ampicillin sodium is also resistant to hydrolysis by beta-lactamases, enzymes produced by some bacteria to inactivate beta-lactam antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ampicillin sodium can change over time. The stability of Ampicillin sodium in aqueous solutions is influenced by factors such as pH and temperature. Over time, the antibiotic may degrade, reducing its effectiveness. Long-term exposure to Ampicillin sodium can also lead to the development of antibiotic resistance in bacterial populations, which can impact its efficacy in treating infections .

Dosage Effects in Animal Models

The effects of Ampicillin sodium vary with different dosages in animal models. At therapeutic doses, Ampicillin sodium effectively treats bacterial infections without causing significant adverse effects. At high doses, it can cause toxicity, including gastrointestinal disturbances and alterations in liver and kidney function. The threshold for these toxic effects varies depending on the species and individual sensitivity .

Metabolic Pathways

Ampicillin sodium is primarily excreted unchanged in the urine, indicating minimal metabolism in the body. It interacts with renal transporters that facilitate its excretion. The metabolic pathways involved in the degradation of Ampicillin sodium are not well-characterized, but it is known to be stable against hydrolysis by beta-lactamases .

Transport and Distribution

Ampicillin sodium is distributed throughout the body, with a volume of distribution slightly higher than the extracellular fluid volume. It is transported across cell membranes by specific transporters and is primarily excreted unchanged in the urine. The distribution of Ampicillin sodium is limited by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of Ampicillin sodium is primarily within the bacterial cell wall, where it exerts its bactericidal effects. It does not require specific targeting signals or post-translational modifications to reach its site of action. In mammalian cells, Ampicillin sodium does not accumulate in specific organelles but may influence cellular function indirectly through its effects on the gut microbiota .

准备方法

合成路线和反应条件

氨苄青霉素钠的制备涉及多个步骤。一种常用的方法以氨苄青霉素三水合物为原料。该过程包括制备和分离氨苄青霉素胺盐中间体,然后制备异辛酸钠溶液。然后将氨苄青霉素胺盐重新溶解在异辛酸钠溶液中以形成用于反应的盐。 最后几步涉及结晶、过滤、洗涤和干燥以获得氨苄青霉素钠 .

工业生产方法

在工业环境中,氨苄青霉素钠的生产通常涉及使用与上述类似方法的大规模合成。该工艺针对高纯度、质量稳定性和低杂质含量进行了优化。 关键中间体氨苄青霉素铵盐的隔离确保最终产品具有高品质和良好的流动性 .

化学反应分析

反应类型

氨苄青霉素钠会发生各种化学反应,包括与羟基自由基的降解。 该反应在热力学上是有利的,它涉及羟基自由基加成到β-内酰胺环的羰基上 .

常用试剂和条件

涉及氨苄青霉素钠的反应中使用的常用试剂包括羟基自由基和其他氧化剂。 反应条件通常涉及特定的温度和pH设置,以确保最佳反应速率和产物形成 .

形成的主要产物

相似化合物的比较

氨苄青霉素钠属于β-内酰胺类抗生素家族,包括青霉素、头孢菌素、碳青霉烯和单环β-内酰胺 . 与其他类似化合物相比,氨苄青霉素钠具有更广的活性谱,对更广泛的细菌有效。 它更容易被耐药细菌产生的β-内酰胺酶降解 .

类似化合物

阿莫西林: 与氨苄青霉素类似,但口服吸收更好,胃肠道副作用更少.

青霉素G: 对革兰氏阳性菌有效,但与氨苄青霉素相比,对革兰氏阴性菌的疗效较差.

头孢氨苄: 第一代头孢菌素,作用机制类似,但活性谱不同.

氨苄青霉素钠独特的性质,如其广谱活性以及抑制细菌细胞壁合成的能力,使其成为临床和研究环境中宝贵的抗生素。

属性

CAS 编号 |

69-52-3 |

|---|---|

分子式 |

C16H19N3NaO4S |

分子量 |

372.4 g/mol |

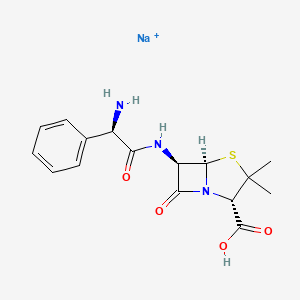

IUPAC 名称 |

sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/t9-,10-,11+,14-;/m1./s1 |

InChI 键 |

CFOQSNKFOROIKY-YWUHCJSESA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.[Na+] |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.[Na] |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.[Na] |

外观 |

Solid powder |

Key on ui other cas no. |

69-52-3 |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

69-53-4 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amcill Aminobenzyl Penicillin Aminobenzylpenicillin Ampicillin Ampicillin Sodium Ampicillin Trihydrate Antibiotic KS R1 Antibiotic KS-R1 KS-R1, Antibiotic Omnipen Penicillin, Aminobenzyl Pentrexyl Polycillin Sodium, Ampicillin Trihydrate, Ampicillin Ukapen |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。